molecular formula C9H9FN2O4 B2887886 N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide CAS No. 448-26-0

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B2887886
CAS No.: 448-26-0
M. Wt: 228.179
InChI Key: HFJPRWKLPNLION-UHFFFAOYSA-N
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Description

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H9FN2O4 It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide typically involves the nitration of a fluoro-methoxy substituted benzene derivative, followed by acylation. The general synthetic route can be summarized as follows:

    Nitration: The starting material, 5-fluoro-4-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Acylation: The nitrated product is then subjected to acylation using acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Reduction: N-(5-Amino-4-methoxy-2-nitrophenyl)acetamide.

    Substitution: this compound derivatives with substituted groups.

    Oxidation: N-(5-Fluoro-4-hydroxy-2-nitrophenyl)acetamide.

Scientific Research Applications

Chemistry: N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: this compound and its derivatives are investigated for their potential therapeutic effects. They are explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups contribute to the compound’s binding affinity to target proteins, influencing their activity. The acetamide group enhances the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

  • N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide
  • N-(5-Fluoro-4-hydroxy-2-nitrophenyl)acetamide
  • N-(5-Amino-4-methoxy-2-nitrophenyl)acetamide

Comparison: N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups. The presence of the fluoro group at the 5-position and the methoxy group at the 4-position, along with the nitro group at the 2-position, imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJPRWKLPNLION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetic anhydride (5 ml) was added to 3-fluoro-4-methoxyaniline (5.0 g), and the mixture was stirred for 30 minutes. The reaction mixture was cooled to room temperature, and nitric acid (2.3 ml) was added dropwise thereto. The mixture was stirred for 30 minutes, and water was added thereto. The resulting precipitate was collected and washed with water to obtain the title compound as crystals (5.7 g, 71%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

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